molecular formula C25H48N4O7S B8120399 Biotinyl-tota-glutaramic acid dipea salt

Biotinyl-tota-glutaramic acid dipea salt

Cat. No.: B8120399
M. Wt: 548.7 g/mol
InChI Key: YOALVTBRBBZXGM-HZPCBCDKSA-N
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Description

Significance of Biotin-Streptavidin/Avidin (B1170675) Interactions in Modern Research Methodologies

The interaction between biotin (B1667282) and avidin (from egg white) or its bacterial analogue, streptavidin, is one of the strongest known non-covalent bonds in nature. This high-affinity interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, forms the basis of numerous applications in biotechnology and molecular biology. researchgate.net The robustness of this bond, which is resistant to extremes of pH, temperature, and denaturing agents, allows for the development of highly sensitive and specific assays. researchgate.net

The tetrameric structure of avidin and streptavidin, allowing each protein to bind up to four biotin molecules, is a key feature that enables significant signal amplification in detection methods. researchgate.net This multivalency is exploited in techniques such as enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC), flow cytometry, and Western blotting, where biotinylated antibodies or probes are used to detect target molecules with high sensitivity. researchgate.net

Overview of Bioconjugation Strategies Utilizing Biotin

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. nih.gov Biotinylation, a specific type of bioconjugation, involves the covalent attachment of a biotin molecule to a target molecule, such as a protein, nucleic acid, or small molecule drug. nih.gov

Several strategies exist for biotinylating biomolecules, primarily targeting specific functional groups on the target. These methods often employ biotinylation reagents that consist of three key components: the biotin moiety, a spacer arm, and a reactive group that targets a specific functional group on the molecule of interest. Common reactive groups and their targets include:

N-hydroxysuccinimide (NHS) esters: These react with primary amines (-NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.

Maleimides: These specifically react with sulfhydryl groups (-SH) on cysteine residues.

Hydrazides: These can be reacted with aldehyde or ketone groups, which can be introduced into glycoproteins through oxidation of their carbohydrate moieties. plos.org

Carbodiimides (e.g., EDC): These are used to activate carboxyl groups (-COOH) for reaction with primary amines on the biotinylation reagent. plos.org

Contextualization of Multi-component Bioconjugates: Biotin, Linkers, and Functional Moieties

The versatility of biotinylation is greatly enhanced by the use of multi-component bioconjugates. These sophisticated molecules are designed with a modular approach, incorporating:

Biotin: The constant component that provides the high-affinity handle for binding to avidin or streptavidin.

Linker: A spacer arm that connects the biotin to the functional moiety. The linker is a critical component that can influence the properties of the entire conjugate. For instance, polyethylene (B3416737) glycol (PEG) linkers are widely used to increase the solubility and biocompatibility of the conjugate, as well as to reduce steric hindrance between the biotin and the binding pocket of avidin/streptavidin. nih.gov The length and nature of the linker can be tailored to specific applications. nih.gov

Functional Moiety: This is the variable component of the conjugate and can be any molecule of interest, such as a fluorescent dye for imaging, a drug molecule for targeted delivery, or another biomolecule for studying interactions.

Rationale for Investigating Biotinyl-tota-glutaramic acid dipea salt as a Research Tool

This compound is a specific biotinylation reagent that incorporates a biotin moiety, a PEG-based linker (trioxatridecanediamine, TOTA), and a terminal carboxylic acid group, with diisopropylethylamine (DIPEA) as a salt. This compound is of significant interest as a research tool due to the combined advantages of its components. The PEG linker enhances water solubility and provides a flexible spacer, which is crucial for minimizing steric hindrance and allowing efficient binding of the biotin to streptavidin. The terminal carboxylic acid provides a reactive handle for conjugation to a wide variety of molecules, typically those containing primary amines, via amide bond formation.

While the precise details of its application are often embedded within the experimental sections of research publications, its use has been noted in the synthesis of complex molecular probes and bioconjugates. For example, its utility has been cited in medicinal chemistry research, likely for the creation of biotinylated versions of small molecule inhibitors or probes to study their biological targets and pathways. The dipea salt form of the compound likely aids in its solubility and handling during chemical synthesis. The investigation of this and similar reagents is driven by the need for versatile and efficient tools to create sophisticated bioconjugates for a wide range of applications in advanced chemical biology and drug discovery.

ComponentFunctionAdvantage in Research
Biotin High-affinity binding tagEnables highly specific and strong capture, detection, and immobilization of the conjugated molecule using streptavidin/avidin.
TOTA (trioxatridecanediamine) Linker Flexible, hydrophilic spacerIncreases water solubility of the conjugate, reduces non-specific binding, and minimizes steric hindrance for efficient biotin-streptavidin interaction.
Glutaramic acid (terminal carboxylic acid) Reactive handle for conjugationAllows for covalent attachment to a wide range of molecules containing primary amines, facilitating the creation of custom bioconjugates.
DIPEA (Diisopropylethylamine) salt BaseImproves solubility and handling of the reagent during organic synthesis.

Properties

IUPAC Name

2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl hydrogen carbonate;N-ethyl-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O7S.C8H19N/c21-14(18-5-6-25-7-8-26-9-10-27-17(23)24)4-2-1-3-13-15-12(11-28-13)19-16(22)20-15;1-6-9(7(2)3)8(4)5/h12-13,15H,1-11H2,(H,18,21)(H,23,24)(H2,19,20,22);7-8H,6H2,1-5H3/t12-,13-,15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOALVTBRBBZXGM-HZPCBCDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C(C)C)C(C)C.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N4O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Biotinyl Tota Glutaramic Acid Dipea Salt

Retrosynthetic Analysis and Precursor Synthesis

A retrosynthetic approach to Biotinyl-tota-glutaramic acid dipea salt identifies three primary precursors. The final product is envisioned as an acid-base salt, which disconnects to the free acid form of the biotin-conjugate and the base, DIPEA. The biotin-conjugate itself is disconnected at the central amide bond, yielding an activated biotin (B1667282) derivative and an amine-functionalized "tota-glutaramic acid" linker.

Diagram of Retrosynthetic Analysis:

Biotinylation, the process of covalently attaching biotin to other molecules, relies on the activation of biotin's valeric acid carboxyl group to facilitate reaction with nucleophiles like amines. One of the most common strategies involves the synthesis of N-hydroxysuccinimide (NHS) esters of biotin.

The synthesis is typically achieved by reacting biotin with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carbodiimide activates the carboxyl group, allowing for nucleophilic attack by the hydroxyl group of NHS to form the reactive ester. luxembourg-bio.com

Common Biotinylating Agents:

Precursor NameAcronymReactive GroupTarget Functional Group
N-Hydroxysuccinimide-BiotinNHS-BiotinNHS EsterPrimary Amines (-NH₂)
N-Hydroxysulfosuccinimide-BiotinSulfo-NHS-BiotinSulfo-NHS EsterPrimary Amines (-NH₂)
Biotin Hydrazide-HydrazideCarbonyls (Aldehydes, Ketones)
Iodoacetyl-Biotin-IodoacetylSulfhydryls (-SH)

This table presents a selection of common biotinylating agents and their target functional groups.

The term "tota-glutaramic acid" suggests a derivative of glutaramic acid (5-amino-5-oxopentanoic acid) that incorporates a linker, denoted here as "tota," terminating in a primary amine for conjugation to the biotin precursor. nih.gov A chemically plausible approach involves the use of a bifunctional linker, such as a diamine, which reacts with a protected glutamic acid derivative.

A common method for preparing such building blocks is to use N-protected glutamic acid anhydride. For instance, N-phthaloyl-L-glutamic acid anhydride can be synthesized from L-glutamic acid and phthalic anhydride. mdpi.com This anhydride can then be selectively opened by reacting it with a diamine linker (e.g., a polyethylene (B3416737) glycol (PEG) diamine, which could be represented by "tota"). This reaction yields a glutaramic acid derivative where one carboxyl group is an amide linked to the spacer, and the other carboxyl group remains free. The terminal end of the linker provides the necessary primary amine for subsequent coupling with the biotin precursor. mdpi.com

N,N-Diisopropylethylamine, also known as Hünig's base, is a sterically hindered, non-nucleophilic organic base. advancedchemtech.comchemicalbook.comchemicalbook.com It is commercially available and typically purified by distillation from potassium hydroxide or calcium hydride before use. chemicalbook.comwikipedia.org In the context of this synthesis, DIPEA serves two roles. First, it acts as a proton scavenger during the amide coupling reaction. advancedchemtech.comchemicalbook.com Second, upon completion of the conjugation and purification, it is used to form the final salt with the free carboxylic acid of the glutaramic acid moiety.

The salt formation is a straightforward acid-base reaction. The purified Biotinyl-tota-glutaramic acid is dissolved in an appropriate solvent, and a stoichiometric amount of DIPEA is added. The proton from the carboxylic acid is transferred to the nitrogen atom of DIPEA, forming the diisopropylethylammonium carboxylate salt. This can improve the solubility and handling of the final compound.

Optimized Coupling Reactions for Conjugate Formation

The key step in synthesizing the conjugate is the creation of an amide bond between the activated carboxyl group of the biotin precursor and the terminal primary amine of the tota-glutaramic acid building block. The efficiency of this reaction is highly dependent on the choice of coupling method and reaction conditions.

Amide bond formation is a cornerstone of organic synthesis, and numerous methods have been developed to achieve high yields and purity. luxembourg-bio.com

Carbodiimide-Mediated Coupling : This is a widely used technique where a carbodiimide, such as EDC, activates the carboxylic acid of biotin. gbiosciences.com The resulting O-acylisourea intermediate is highly reactive but can be unstable. luxembourg-bio.com To improve efficiency and reduce side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) or NHS is often included. luxembourg-bio.comcreative-peptides.com These additives react with the O-acylisourea to form more stable active esters, which then react cleanly with the amine of the glutaramic acid linker. creative-peptides.com

Uronium/Aminium Salt-Based Coupling : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activating agents. creative-peptides.com They react with the carboxylic acid to form active esters that rapidly couple with amines. researchgate.net These reagents are often preferred for more challenging couplings due to their high reactivity and the reduced likelihood of side reactions compared to carbodiimides alone. creative-peptides.com

The success of the coupling reaction hinges on the synergistic action of activating agents and bases.

Activating Agents: The primary function of an activating agent is to convert the hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. luxembourg-bio.comuniurb.it

Comparison of Common Coupling Reagents:

ReagentAcronymClassAdvantages
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideWater-soluble byproducts, good for aqueous media. gbiosciences.comnih.gov
DicyclohexylcarbodiimideDCCCarbodiimideInexpensive and effective. luxembourg-bio.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUUronium SaltHigh efficiency, less racemization than DCC alone. creative-peptides.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUUronium SaltVery high reactivity, effective for sterically hindered couplings. researchgate.net

This table outlines key features of commonly used activating agents in amide bond synthesis.

Bases: A non-nucleophilic base like DIPEA is crucial for several reasons. chemicalbook.com

Neutralization : If the amine component is used as a hydrochloride or other acid salt, the base is required to deprotonate it to the free amine, which is the active nucleophile.

Proton Scavenging : The coupling reaction often generates acidic byproducts. DIPEA neutralizes these acids, preventing potential side reactions and maintaining an optimal pH for the reaction. advancedchemtech.comchemicalbook.com

Preventing Side Reactions : As a sterically hindered base, DIPEA is a poor nucleophile. chemicalbook.comwikipedia.org This prevents it from competing with the desired amine in attacking the activated carboxylic acid, which can be a problem with less hindered bases like triethylamine (TEA). reddit.com

The combination of a potent activating agent like HATU with a non-nucleophilic base such as DIPEA in an aprotic solvent provides a robust and high-yielding method for the formation of the amide bond in Biotinyl-tota-glutaramic acid. youtube.com

Solid-Phase Synthesis Approaches for Related Bioconjugates

The synthesis of biotinylated molecules, particularly those with peptide or peptoid components, is often efficiently carried out using solid-phase synthesis (SPPS) techniques. acs.orgnih.govsigmaaldrich.com This methodology allows for the sequential addition of building blocks to a growing chain attached to an insoluble resin support, simplifying purification by allowing for the removal of excess reagents and by-products by simple filtration and washing.

In the context of synthesizing analogs or more complex derivatives of this compound, a solid-phase approach would be highly advantageous. The general steps for such a synthesis are as follows:

Resin Functionalization: The synthesis begins with a solid support, typically a polymeric resin, which is functionalized with a linker that can be cleaved under specific conditions. For the synthesis of a C-terminally biotinylated peptide, a pre-biotinylated resin can be used. nih.govsigmaaldrich.com

Chain Elongation: The peptide or linker chain is built step-by-step. In each cycle, the protecting group on the terminal amine is removed, and the next amino acid or linker component is coupled.

Biotinylation: Biotin can be introduced at various stages of the synthesis. For N-terminal biotinylation, the biotin moiety is coupled to the final amino group of the peptide chain. Alternatively, biotin can be attached to the side chain of an amino acid, such as lysine (B10760008), within the sequence. nih.gov

Cleavage and Deprotection: Once the synthesis is complete, the bioconjugate is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com

StepDescriptionKey Reagents
Resin Selection Choice of solid support based on the desired C-terminal functionality and cleavage conditions.p-methylbenzhydrylamine (MBHA) resin, Wang resin
Protecting Group Strategy Use of temporary (e.g., Fmoc) and permanent (e.g., Boc) protecting groups to direct the synthesis.Fmoc-amino acids, Boc-amino acids
Coupling Formation of amide bonds between the building blocks.HCTU, HOBt, DIC
Biotinylation on Resin Attachment of biotin to the N-terminus or a side chain of the resin-bound molecule.Biotin-NHS ester, Biotin-ONp
Cleavage Release of the final product from the solid support.Trifluoroacetic acid (TFA)

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of biotinylated compounds is crucial to remove unreacted starting materials, by-products from the synthesis, and any non-biotinylated species. The strong and highly specific interaction between biotin and avidin (B1170675) or streptavidin is the cornerstone of the most effective purification methods for these molecules. sigmaaldrich.compromegaconnections.com

Affinity Chromatography: This is the most widely used technique for purifying biotinylated molecules. nih.govsigmaaldrich.com The crude synthetic mixture is passed through a column containing a resin to which avidin or streptavidin is immobilized. The biotinylated compound binds with very high affinity, while impurities are washed away. sigmaaldrich.com

Elution of the bound biotinylated molecule can be challenging due to the strength of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M). promegaconnections.com Several strategies are employed for elution:

Denaturing Conditions: Harsh conditions such as high concentrations of guanidine hydrochloride (e.g., 8 M at pH 1.5) or boiling in SDS-PAGE loading buffer are effective but can denature the purified molecule. promegaconnections.com

Mild Elution with Monomeric Avidin: Resins with monomeric avidin exhibit a lower binding affinity, allowing for elution under milder, non-denaturing conditions using free biotin (e.g., 5 mM). promegaconnections.com

Competitive Elution: Using an excess of free biotin can displace the biotinylated molecule from the affinity resin. nih.govnih.gov

Anti-biotin Antibody Agarose: This method allows for specific binding of the biotinylated compound and competitive elution with free biotin under near-neutral pH conditions. nih.gov

Other Purification Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying and analyzing the final biotinylated product, separating it from closely related impurities. nih.govnih.gov

Magnetic Beads: Streptavidin-coated magnetic beads can be used for small-scale purification and immunoprecipitation of biotinylated molecules. sigmaaldrich.com

Purification MethodPrincipleElution ConditionsAdvantagesDisadvantages
Streptavidin Affinity Chromatography High-affinity binding of biotin to immobilized streptavidin.Harsh (e.g., 8M Guanidine-HCl) or competitive (excess biotin). promegaconnections.comnih.govHigh specificity and purity.Harsh elution can denature the product.
Monomeric Avidin Affinity Chromatography Lower affinity binding of biotin to monomeric avidin.Mild (e.g., 5mM biotin). promegaconnections.comNon-denaturing elution.Lower binding capacity.
Anti-biotin Antibody Affinity Chromatography Specific antibody-biotin interaction.Competitive with free biotin at near-neutral pH. nih.govMild elution.Potentially lower affinity than streptavidin.
Reversed-Phase HPLC Separation based on hydrophobicity.Gradient of organic solvent (e.g., acetonitrile) in water.High resolution and purity.May require optimization for each compound.

Chemical Modifications and Analogue Synthesis

The structure of this compound can be systematically modified to optimize its properties for specific applications. These modifications can enhance solubility, alter binding affinity, or introduce new functionalities.

The linker arm separating the biotin moiety from the reactive group plays a critical role in the utility of a biotinylation reagent. A longer linker can reduce steric hindrance and improve the accessibility of the biotin to the binding pocket of avidin or streptavidin, which is located below the protein surface. wikipedia.orgaatbio.com

The "tota-glutaramic acid" portion of the molecule likely refers to a linker. By varying the length and chemical nature of this linker, the properties of the reagent can be fine-tuned. For example, incorporating polyethylene glycol (PEG) units into the linker can enhance water solubility and reduce non-specific binding of the resulting bioconjugate. sigmaaldrich.comnih.gov

Linker ModificationRationaleExpected Outcome
Increased Length Reduce steric hindrance for biotin-avidin binding.Improved binding affinity and signal in assays.
Incorporation of PEG Enhance hydrophilicity.Increased water solubility, reduced aggregation, and lower non-specific binding.
Aliphatic Spacers Provide simple extension.Systematic study of distance effects on binding.

To create multifunctional biotinylation reagents, orthogonal reactive handles can be incorporated into the linker. These are chemically distinct reactive groups that can be addressed independently, allowing for the attachment of other molecules in a controlled manner. For instance, an azide or alkyne group could be introduced for subsequent "click chemistry" reactions, or a protected thiol group could be included for later conjugation to maleimides.

This approach allows for the creation of trifunctional linkers with:

A biotin group for detection or purification.

A primary reactive group (like the carboxylic acid in the parent compound) for initial conjugation.

A secondary, orthogonal reactive group for attaching another molecule of interest, such as a fluorescent dye or a drug molecule.

The stability of the final compound and its conjugates is crucial for their application. The dipea salt form of Biotinyl-tota-glutaramic acid suggests that the free carboxylic acid may be prone to degradation or may have poor solubility in certain solvents. The formation of the salt with a bulky, non-nucleophilic base like DIPEA enhances its stability and solubility in organic solvents used for conjugation reactions.

Further strategies to enhance stability could involve:

Modification of the Linker: Replacing ester or other hydrolytically labile bonds within the linker with more stable ether or amide bonds.

Protection of Reactive Groups: Ensuring that any sensitive functional groups are appropriately protected during synthesis and deprotected only in the final step.

Storage Conditions: Storing the compound under anhydrous conditions and at low temperatures (e.g., 0-8 °C) can prolong its shelf life. chemimpex.com

Molecular Architecture and Conformational Analysis of Biotinyl Tota Glutaramic Acid Dipea Salt

Advanced Spectroscopic Characterization for Structural Elucidation

The precise structural elucidation of Biotinyl-tota-glutaramic acid dipea salt is paramount for understanding its function. A combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and vibrational spectroscopy provides a comprehensive picture of its molecular framework.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition and molecular weight of a compound. For this compound, HRMS would verify the molecular formula of the biotinylated linker and its corresponding diisopropylethylamine (DIPEA) salt.

Expected HRMS Data:

IonExpected m/z
[M+H]⁺ (Biotinyl-tota-glutaramic acid)561.2857
[M+Na]⁺ (Biotinyl-tota-glutaramic acid)583.2676
[DIPEA+H]⁺130.1903

M refers to the neutral Biotinyl-tota-glutaramic acid molecule.

Tandem mass spectrometry (MS/MS) experiments would further illuminate the structure through characteristic fragmentation patterns. Collision-induced dissociation (CID) is expected to yield signature fragment ions of the biotin (B1667282) moiety. Studies on biotinylated peptides have identified predominant ions at m/z 327.185, 310.158, and 227.085 upon fragmentation. nih.govnih.gov The fragmentation of the poly(ethylene glycol) (PEG) linker typically involves neutral losses of ethylene glycol units (44.0262 Da). The glutaramic acid portion would likely show fragmentation patterns corresponding to the loss of water and cleavage of the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Predicted ¹H NMR Chemical Shifts:

MoietyProton EnvironmentExpected Chemical Shift (ppm)
BiotinUreido ring protons (NH)~6.3-6.5
Thiolane ring protons (CH, CH₂)~2.7-4.5
Valeric acid side chain (CH₂)~1.3-2.4
PEG LinkerMethylene protons (-O-CH₂-CH₂-)~3.5-3.7
Glutaramic AcidAlpha-CH~4.2-4.4
Beta and Gamma-CH₂~1.9-2.5
DIPEAMethine protons (CH)~3.0-3.2
Methyl protons (CH₃)~1.1-1.3

Predicted ¹³C NMR Chemical Shifts:

MoietyCarbon EnvironmentExpected Chemical Shift (ppm)
BiotinCarbonyl (ureido)~163
Thiolane ring carbons~40-62
Valeric acid side chain~25-40
PEG LinkerMethylene carbons (-O-CH₂-CH₂-)~69-71
Glutaramic AcidCarboxyl/Amide carbonyls~172-176
Alpha-carbon~52-54
Beta and Gamma-carbons~21-33
DIPEAMethine carbon (CH)~45-47
Methyl carbons (CH₃)~18-20

These predicted values are based on spectral databases and published data for biotin, polyethylene (B3416737) glycol, and glutaric acid. hmdb.cachemicalbook.comrsc.orgbmrb.io The actual spectrum would provide definitive assignments and confirm the connectivity of the different molecular fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide/Ureido)Stretching3200-3400
C-H (Alkyl)Stretching2850-2960
C=O (Carboxylic Acid)Stretching1700-1725
C=O (Amide I)Stretching1630-1680
C=O (Ureido)Stretching~1635
N-H (Amide II)Bending1510-1570
C-O-C (Ether)Stretching1080-1150

The presence of strong bands corresponding to amide, carboxylic acid, and ether functional groups would be characteristic of the Biotinyl-tota-glutaramic acid structure. The PEG linker is characterized by a strong C-O-C stretching vibration. researchgate.netnih.govnih.gov The amide I and amide II bands are signatures of the peptide-like linkage and the ureido ring of biotin. nih.govnih.govresearchgate.net The carboxylic acid C=O stretch is also a key identifying feature. rasayanjournal.co.in

Conformational Dynamics of the tota-glutaramic acid Linker

The "tota-glutaramic acid" linker, which incorporates a poly(ethylene glycol) (PEG) segment, is not a rigid structure. Its flexibility and interaction with the solvent play a crucial role in the accessibility of the terminal biotin for binding to avidin (B1170675).

Influence of Poly(ethylene glycol) (PEG) Units on Conjugate Flexibility and Hydrophilicity

Flexibility : PEG chains are known for their high degree of conformational freedom due to the low rotational barrier of the C-O and C-C bonds. This flexibility allows the biotin moiety to be positioned optimally for binding, overcoming potential steric hindrance from the molecule to which it is conjugated. acs.orgnih.gov

Hydrophilicity : PEG is a highly hydrophilic polymer, and its incorporation into the linker enhances the water solubility of the entire conjugate. nih.govresearchgate.net This is a critical property for biological applications, which are typically conducted in aqueous environments. The hydrophilic nature of the PEG chains can also create a hydration layer that may reduce non-specific binding to other proteins or surfaces. mdpi.comnih.gov

The length of the PEG chain is a critical parameter. Longer chains provide greater flexibility and solubility but may also lead to a larger hydrodynamic radius, which could influence the molecule's behavior in certain applications.

Molecular Modeling and Computational Chemistry for Conformational Prediction

In the absence of direct experimental structural data from techniques like X-ray crystallography, molecular modeling and computational chemistry serve as powerful tools to predict the conformational landscape of this compound.

Molecular dynamics (MD) simulations can be employed to explore the accessible conformations of the linker in a solvent environment. These simulations can provide insights into:

End-to-End Distance Distribution : This metric quantifies the range of distances between the biotin group and the point of attachment of the linker, providing a measure of its flexibility and reach.

Solvent Accessible Surface Area (SASA) : Calculation of the SASA for the biotin moiety across different conformations can predict its availability for binding to avidin.

Intramolecular Interactions : Modeling can identify potential transient intramolecular hydrogen bonds or other non-covalent interactions that might influence the preferred conformation of the linker.

Stereochemical Considerations in tota-glutaramic acid Derivatives

Stereochemistry plays a pivotal role in defining the three-dimensional structure and, consequently, the properties of this compound. Glutaramic acid, a derivative of glutamic acid, possesses at least one chiral center, which gives rise to stereoisomers.

Furthermore, the "tota" component of the linker may introduce additional stereocenters, depending on its chemical structure. The presence of multiple stereocenters would lead to a larger number of possible diastereomers and enantiomers. Each of these stereoisomers would have a unique three-dimensional arrangement, potentially leading to different physical and chemical properties.

The biotin molecule also contains three stereocenters in its fused ring system. In naturally occurring biotin, these stereocenters have a specific, fixed configuration. The combination of the defined stereochemistry of biotin with the possible stereoisomers of the tota-glutaramic acid portion results in a complex stereochemical landscape for the final compound.

Illustrative Table of Potential Stereocenters:

ComponentPotential StereocentersNumber of Possible Stereoisomers (for this component)
Biotin3 (fixed in natural biotin)1 (as a single enantiomer)
Glutaramic Acid MoietyAt least 1 (at the alpha-carbon)2 (R and S)
"tota" LinkerVariable (dependent on structure)2^n (where n is the number of stereocenters)

Note: This table is illustrative. The actual number of stereoisomers for the "tota" linker is dependent on its specific chemical structure.

Impact of the DIPEA Counter-ion on Molecular Packing and State

The presence of the diisopropylethylammonium (DIPEA) counter-ion has a profound influence on the solid-state properties and molecular packing of this compound. amanote.com DIPEA is known as a sterically hindered, non-nucleophilic base. wikipedia.org When protonated, it forms a bulky cation that plays a crucial role in the crystal lattice.

The size and shape of the DIPEA cation are significant factors in determining how the molecules arrange themselves in the solid state. The two isopropyl groups and the ethyl group attached to the nitrogen atom create a large, non-polar surface area. wikipedia.orgnih.gov This steric bulk prevents close packing of the ionic species, which can influence the density and melting point of the resulting salt.

The interaction between the diisopropylethylammonium cation and the biotinyl-tota-glutaramic acid anion is primarily electrostatic. However, the bulky nature of the DIPEA cation can disrupt or alter other intermolecular interactions, such as hydrogen bonding, that might otherwise occur between the anionic components. nih.gov The way in which these ions arrange themselves to maximize electrostatic attractions while accommodating the steric demands of the DIPEA group will dictate the final crystal structure. amanote.comnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing biotinyl-tota-glutaramic acid dipea salt with high purity?

  • Methodological Answer : Synthesis should involve on-resin cyclization and salt conversion steps. Wash the resin-bound hydrazine salt of glutamic acid with 5% DIPEA in DMF to facilitate conversion to the dipea salt. Monitor reaction efficiency using HPLC (e.g., monitoring at 290 nm) to ensure purity. Optimize solvent ratios and reaction times to minimize byproducts .
  • Analytical Validation : Confirm purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-validate results with literature protocols for analogous glutamic acid derivatives .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Experimental Design : Conduct accelerated stability studies under controlled temperature (e.g., 4°C, 25°C, 40°C) and humidity (e.g., 60% RH). Assess degradation using UV-Vis spectroscopy and HPLC. Track changes in functional groups via Fourier-transform infrared spectroscopy (FTIR).
  • Data Interpretation : Compare degradation kinetics to established stability thresholds for glutamic acid derivatives. Document reactivity with common solvents (e.g., DMF, DMSO) to guide storage recommendations .

Q. What are the optimal chromatographic techniques for separating this compound from its synthetic intermediates?

  • Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Adjust pH to enhance peak resolution. Validate separation efficiency by spiking samples with known intermediates and quantifying recovery rates .
  • Troubleshooting : Address co-elution issues by testing ion-pairing agents (e.g., heptafluorobutyric acid) or alternative stationary phases (e.g., HILIC) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of DIPEA in the catalytic formation of this compound?

  • Experimental Approach : Employ kinetic studies to track reaction progress under varying DIPEA concentrations. Use in situ IR or Raman spectroscopy to identify transient intermediates. Compare results with density functional theory (DFT) calculations to model transition states.
  • Contradiction Analysis : If reaction yields plateau despite excess DIPEA, investigate catalyst poisoning or solvent interactions. Cross-reference mechanistic insights from Pd-catalyzed C-S coupling reactions, where DIPEA stabilizes active Pd(0) species .

Q. What strategies resolve contradictions in bioactivity data for this compound across different cell lines?

  • Hypothesis Testing : Evaluate cell-specific factors (e.g., membrane permeability, biotin receptor expression) using flow cytometry and siRNA knockdown assays. Normalize bioactivity data to intracellular biotin levels.
  • Statistical Rigor : Apply multivariate analysis to distinguish assay artifacts (e.g., solvent cytotoxicity) from true biological effects. Use positive controls (e.g., free biotin) to validate experimental setups .

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles improve reproducibility in studies involving this compound?

  • Data Management : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or Figshare with standardized metadata. Include detailed synthetic protocols (e.g., DMF washing steps, resin handling) in supplementary materials.
  • Tool Integration : Use electronic lab notebooks (ELNs) to track batch-to-batch variability. Adopt ISA-Tab formats for metadata structuring, ensuring compatibility with omics databases .

Methodological Best Practices

Q. What criteria should guide the selection of analytical methods for quantifying this compound in complex matrices?

  • Validation Framework : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision. Validate limits of detection (LOD) and quantification (LOQ) using spike-and-recovery experiments in relevant biological fluids (e.g., serum).
  • Comparative Analysis : Contrast LC-MS/MS (high sensitivity) with UV-based methods (cost-effectiveness) to balance resource constraints and data quality .

Q. How should researchers design dose-response studies to evaluate the compound's enzyme inhibition potential?

  • Protocol Design : Use a logarithmic dilution series (e.g., 0.1–100 µM) to cover IC50 ranges. Include negative controls (DMSO vehicle) and reference inhibitors. Measure enzyme activity fluorometrically or via colorimetric assays.
  • Data Normalization : Express inhibition as a percentage of baseline activity, correcting for background signals. Apply nonlinear regression models (e.g., Hill equation) to calculate potency metrics .

Tables for Quick Reference

Parameter Recommended Method Key Reference
Purity AssessmentHPLC (C18, 290 nm)
Stability MonitoringAccelerated degradation studies
Mechanistic AnalysisIn situ spectroscopy + DFT
Bioactivity NormalizationFlow cytometry + siRNA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.